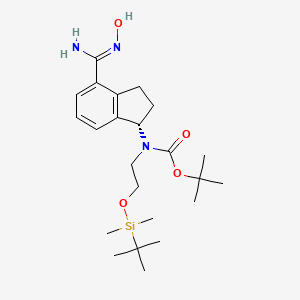

(S)-tert-butyl (2-((tert-butyldimethylsilyl)oxy)ethyl)(4-(N-hydroxycarbamimidoyl)-2,3-dihydro-1H-inden-1-yl)carbamate

Description

(S)-tert-butyl (2-((tert-butyldimethylsilyl)oxy)ethyl)(4-(N-hydroxycarbamimidoyl)-2,3-dihydro-1H-inden-1-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a tert-butyldimethylsilyl group, and a hydroxycarbamimidoyl group attached to an indene moiety.

Properties

Molecular Formula |

C23H39N3O4Si |

|---|---|

Molecular Weight |

449.7 g/mol |

IUPAC Name |

tert-butyl N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-N-[(1S)-4-[(Z)-N'-hydroxycarbamimidoyl]-2,3-dihydro-1H-inden-1-yl]carbamate |

InChI |

InChI=1S/C23H39N3O4Si/c1-22(2,3)30-21(27)26(14-15-29-31(7,8)23(4,5)6)19-13-12-16-17(19)10-9-11-18(16)20(24)25-28/h9-11,19,28H,12-15H2,1-8H3,(H2,24,25)/t19-/m0/s1 |

InChI Key |

SBILRNWFWIDOLV-IBGZPJMESA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N(CCO[Si](C)(C)C(C)(C)C)[C@H]1CCC2=C1C=CC=C2/C(=N/O)/N |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCO[Si](C)(C)C(C)(C)C)C1CCC2=C1C=CC=C2C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl (2-((tert-butyldimethylsilyl)oxy)ethyl)(4-(N-hydroxycarbamimidoyl)-2,3-dihydro-1H-inden-1-yl)carbamate involves multiple steps, starting from readily available starting materials. The key steps include:

Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

Formation of Carbamate: The carbamate group is introduced by reacting the protected intermediate with tert-butyl chloroformate.

Indene Derivative Formation: The indene moiety is synthesized through a series of reactions involving cyclization and functional group transformations.

Final Coupling: The final step involves coupling the indene derivative with the protected intermediate under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Key Reaction: Conversion of Cyano to N-Hydroxycarbamimidoyl Group

This compound is synthesized from its cyano precursor via hydroxylamine-mediated nucleophilic addition , typically under acidic conditions in ethanol (General Procedure 3 in Source ).

The reaction proceeds via attack of hydroxylamine on the nitrile group, forming an amidoxime intermediate (N-hydroxycarbamimidoyl). Stereochemical integrity is preserved due to the rigid indane scaffold .

Oxadiazole Formation via Cyclocondensation

The N-hydroxycarbamimidoyl group undergoes heterocyclization with activated carboxylic acids (e.g., 3-cyano-4-isopropoxybenzoic acid) to form 1,2,4-oxadiazoles, a pharmacophore in S1P modulators (Source ).

This step is regioselective due to the electron-withdrawing cyano group directing cyclization .

Silyl Ether Deprotection

The tert-butyldimethylsilyl (TBS) group is removed under fluoride-mediated conditions (e.g., TBAF in THF) to unmask the hydroxyl group for further functionalization (Source ):

\text{TBS-O-} \rightarrow \text{HO-} \quad \text{(Yield: >95%)}

Conditions :

-

Reagent: Tetrabutylammonium fluoride (TBAF, 1.0 M in THF)

-

Temperature: 0°C to room temperature

-

Workup: Aqueous extraction followed by chromatography

Carbamate Stability and Functionalization

The tert-butyl carbamate remains stable under basic and mildly acidic conditions but cleaves under strong acids (e.g., HCl in dioxane) to release the free amine (Source ):

Applications :

-

Intermediate for amide bond formation

-

Installation of targeting moieties in prodrug design

Comparative Analysis of Related Compounds

Structural analogs exhibit modified reactivity profiles based on substituents (Source ):

| Analog | Key Functional Group | Reactivity Difference |

|---|---|---|

| tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate | Cyano | Lacks oxadiazole-forming capability |

| tert-Butyl N-[4-(5-(3-cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-indenyl] carbamate | Oxadiazole | Enhanced metabolic stability |

| tert-Butyl N-(4-isopropoxyphenyl)carbamate | Isopropoxy | Reduced steric hindrance |

Stereochemical Considerations

The (S) -configuration at the inden-1-yl position is critical for binding to S1P receptors. Chiral HPLC (Daicel Chiralpak IC column) resolves enantiomers with >99% ee, ensuring pharmacological efficacy (Source ).

Scientific Research Applications

Chemistry

In chemistry, (S)-tert-butyl (2-((tert-butyldimethylsilyl)oxy)ethyl)(4-(N-hydroxycarbamimidoyl)-2,3-dihydro-1H-inden-1-yl)carbamate can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo specific reactions makes it useful for labeling and tracking biological molecules.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (S)-tert-butyl (2-((tert-butyldimethylsilyl)oxy)ethyl)(4-(N-hydroxycarbamimidoyl)-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group may interact with enzymes or receptors, modulating their activity. The indene moiety could play a role in stabilizing the compound’s binding to its target, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl (2-hydroxyethyl)carbamate

- tert-Butyl (2-(dimethylsilyl)ethyl)carbamate

- tert-Butyl (4-(N-hydroxycarbamimidoyl)-2,3-dihydro-1H-inden-1-yl)carbamate

Uniqueness

(S)-tert-butyl (2-((tert-butyldimethylsilyl)oxy)ethyl)(4-(N-hydroxycarbamimidoyl)-2,3-dihydro-1H-inden-1-yl)carbamate stands out due to its combination of functional groups and stereochemistry

Biological Activity

(S)-tert-butyl (2-((tert-butyldimethylsilyl)oxy)ethyl)(4-(N-hydroxycarbamimidoyl)-2,3-dihydro-1H-inden-1-yl)carbamate is a synthetic compound with significant potential in pharmaceutical applications. Its complex structure includes a tert-butyl group, a silyl ether, and a carbamate moiety, which contribute to its biological activity. This article explores the compound's synthesis, biological properties, and potential therapeutic applications.

- Molecular Formula : C23H36N2O3Si

- Molecular Weight : 416.63 g/mol

- CAS Number : 1306763-62-1

Synthesis and Structural Characteristics

The synthesis of this compound generally involves multi-step organic synthesis techniques, including:

- Formation of the silyl ether.

- Introduction of the hydroxycarbamimidoyl group.

- Carbamate formation through reaction with appropriate amines.

The tert-butyldimethylsilyloxy group enhances the compound's stability and solubility in organic solvents, making it a versatile intermediate in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties, similar to other carbamate derivatives.

Case Studies

- Anti-inflammatory Activity : A study comparing various tert-butyl carbamates demonstrated that derivatives similar to our compound showed significant inhibition of inflammation in animal models. The percentage inhibition ranged from 39% to 54% when tested against standard anti-inflammatory agents like indomethacin .

- Pharmacokinetics : Interaction studies have indicated that compounds with similar structures can exhibit favorable pharmacokinetic profiles, including good absorption and distribution characteristics in vivo. These studies are crucial for determining the therapeutic potential and safety profile of the compound.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| tert-butyl (S)-(2-(tert-butyldimethylsilyloxy)ethyl)(4-(N-hydroxycarbamimidoyl)-2,3-dihydro-1H-inden-1-yl)carbamate | 1306763-62-1 | Contains a hydroxycarbamimidoyl group |

| tert-butyl N-[2-[tert-butyldimethylsilyl]oxyethyl]-N-[4-cyanoindan-1-yl]carbamate | 1306763-61-0 | Similar carbamate structure but different substituents |

| tert-butyl N-(2-(tert-butyldimethylsilyloxy)ethyl)-N-(4-isopropoxyphenyl)carbamate | N/A | Features an isopropoxy substitution |

Research Findings

Recent literature emphasizes the potential of carbamate derivatives in drug design due to their ability to modulate biological pathways effectively. For instance, structural modifications can enhance selectivity towards specific targets such as cyclooxygenase enzymes involved in inflammation . In silico docking studies have also been employed to predict binding affinities and elucidate mechanisms of action for these compounds .

Q & A

Basic: What are the key considerations for synthesizing this compound with high enantiomeric purity?

Methodological Answer:

Synthesis of this compound requires careful control of stereochemistry. A multi-step approach is typically employed:

Chiral Center Preservation : Use tert-butyl carbamate and tert-butyldimethylsilyl (TBS) protecting groups to stabilize reactive intermediates and maintain stereochemical integrity .

Coupling Reactions : Optimize reaction conditions (e.g., temperature, solvent polarity) for the carbamate and hydroxycarbamimidoyl moieties to minimize racemization. For example, flow chemistry techniques (as described in Omura-Sharma-Swern oxidation workflows) can enhance reproducibility .

Characterization : Validate enantiopurity via chiral HPLC or circular dichroism (CD) spectroscopy, comparing retention times/spectra with known standards .

Advanced: How can computational modeling aid in predicting the compound’s interactions with biological targets?

Methodological Answer:

Molecular Docking : Use software like AutoDock Vina to model interactions between the carbamate and hydroxycarbamimidoyl groups with enzyme active sites (e.g., histone deacetylases or nitric oxide synthases) .

MD Simulations : Perform molecular dynamics (MD) simulations in explicit solvent to assess conformational stability and binding free energy. Validate with experimental data from isothermal titration calorimetry (ITC) .

SAR Analysis : Compare structural analogs (e.g., tert-butyl derivatives with fluorophenyl or thiazole substituents) to identify critical pharmacophores .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

NMR :

- ¹H/¹³C NMR for backbone structure confirmation.

- 2D NMR (COSY, HSQC) to resolve overlapping signals from the indenyl and TBS-protected ethyl groups .

Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ for [M+H]+ ion) .

IR Spectroscopy : Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) and hydroxylamine N–O stretch (~950 cm⁻¹) .

Advanced: How to resolve contradictions in stability data under varying pH conditions?

Methodological Answer:

Controlled Degradation Studies :

- Expose the compound to buffered solutions (pH 2–12) at 37°C. Monitor degradation via HPLC and identify byproducts with LC-MS .

Kinetic Analysis : Use Arrhenius plots to model degradation rates. For example, TBS groups may hydrolyze faster under acidic conditions, while carbamates degrade in basic media .

Cross-Validation : Compare results with structurally similar compounds (e.g., tert-butyl carbamates with indenyl or fluorophenyl motifs) to identify trends .

Basic: What are the recommended storage conditions to ensure long-term stability?

Methodological Answer:

Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the TBS group .

Moisture Control : Use desiccants (e.g., silica gel) and purge vials with inert gas (N₂/Ar) to avoid carbamate degradation .

Light Sensitivity : Protect from UV exposure using amber glassware, as the indenyl moiety may undergo photoisomerization .

Advanced: How to optimize reaction yields in flow-chemistry setups for scale-up?

Methodological Answer:

DoE (Design of Experiments) : Vary parameters (residence time, temperature, reagent stoichiometry) systematically. Use software like JMP for statistical modeling .

In-line Analytics : Integrate FTIR or UV-vis probes to monitor reaction progress and adjust conditions dynamically .

Workup Optimization : Separate TBS-protected intermediates via continuous liquid-liquid extraction to minimize side reactions .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing/dissolving to avoid inhalation of fine particles .

Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions to prevent exothermic decomposition .

Waste Disposal : Hydrolyze carbamates in basic ethanol before disposal to reduce toxicity .

Advanced: How to evaluate the compound’s potential as a pro-drug in medicinal chemistry?

Methodological Answer:

Enzymatic Activation : Test hydrolysis in simulated biological fluids (e.g., plasma, lysosomal pH 5.0) to assess release of active hydroxycarbamimidoyl species .

Permeability Assays : Use Caco-2 cell monolayers or PAMPA to predict intestinal absorption, leveraging the TBS group’s lipophilicity .

In Vivo PK/PD : Compare bioavailability and metabolite profiles with unmodified carbamimidoyl analogs in rodent models .

Basic: What solvents are compatible with this compound for HPLC analysis?

Methodological Answer:

Mobile Phase : Use acetonitrile/water (60:40) with 0.1% TFA for reverse-phase HPLC. Avoid DMSO, which may react with the carbamate .

Sample Preparation : Dissolve in THF or methanol (0.5 mg/mL) and filter (0.22 µm PTFE) to prevent column fouling .

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:

Assay Standardization :

- Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., SAHA for HDAC inhibition) .

Batch Analysis : Compare activity across synthetic batches to rule out impurities (e.g., residual Pd from coupling reactions) .

Meta-Analysis : Aggregate data from analogous compounds (e.g., tert-butyl carbamates with varying aryl groups) to identify structure-activity outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.